molecular formula C12H9N3O2S2 B2506775 2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 921560-95-4

2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2506775
CAS No.: 921560-95-4
M. Wt: 291.34
InChI Key: NOOYFJUUVVFROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a specialized chemical compound featuring a 1,3,4-oxadiazole core symmetrically functionalized with thiophene rings. This structure is of significant interest in medicinal chemistry and materials science research. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Compounds based on this heterocyclic system have demonstrated promising antitumor properties in preclinical studies, with some derivatives showing selective activity against leukemia (MOLT-4, K-562), colon cancer (HCT-15), and renal cancer (A498, CAKI-1, UO-31) cell lines . The incorporation of thiophene moieties, as seen in this molecule, is a common strategy to enhance the compound's electronic properties and potential for intermolecular interactions, which can be crucial for both pharmaceutical development and the creation of organic materials with specific photophysical characteristics . The crystal structures of analogous thiophene-1,3,4-oxadiazole hybrids are often stabilized by networks of N–H···S, C–H···O, and N–H···O hydrogen bonds, as well as π-π interactions, which can influence their solid-state properties and solubility . Recent synthetic methodologies continue to evolve, providing divergent and efficient routes to access 2-aryl-5-(thiophen-2-yl)-1,3,4-oxadiazoles, underscoring the ongoing research interest in this chemical space . This product is provided for research purposes to support investigations in these areas. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-thiophen-2-yl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S2/c16-10(7-8-3-1-5-18-8)13-12-15-14-11(17-12)9-4-2-6-19-9/h1-6H,7H2,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOYFJUUVVFROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 2-(Thiophen-2-yl)-N-[5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl]Acetamide

Two-Step Acylation and Cyclization Protocol

The most widely reported method involves two sequential steps: (1) activation of 2-(thiophen-2-yl)acetic acid to its acid chloride derivative and (2) coupling with 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine.

Step 1: Formation of 2-(Thiophen-2-yl)Acetyl Chloride

2-(Thiophen-2-yl)acetic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to generate the corresponding acid chloride. This reaction typically achieves >90% conversion efficiency.

Reaction Conditions

  • Reagents : 2-(Thiophen-2-yl)acetic acid (10 mmol), SOCl₂ (12 mmol)
  • Solvent : Anhydrous dichloromethane (DCM)
  • Temperature : 60–70°C (reflux)
  • Time : 4–6 hours
  • Workup : Excess SOCl₂ is removed under reduced pressure, yielding a pale-yellow oil.
Step 2: Acylation of 5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-Amine

The acid chloride intermediate is reacted with 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine in the presence of a base to form the target acetamide.

Reaction Conditions

  • Reagents : 2-(Thiophen-2-yl)acetyl chloride (11 mmol), 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (10 mmol), triethylamine (TEA, 10 mmol)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : Room temperature (25°C)
  • Time : 15–18 hours
  • Workup : The reaction mixture is filtered, washed with water, and recrystallized from acetonitrile.

Yield : 58% (1.68 g from 10 mmol starting material).

Alternative Route: Hydrazide Cyclization

An alternative approach involves cyclizing a hydrazide precursor to form the 1,3,4-oxadiazole ring before acylation.

Step 1: Synthesis of 2-(Thiophen-2-yl)Acetohydrazide

2-(Thiophen-2-yl)acetic acid is converted to its hydrazide derivative using hydrazine hydrate.

Reaction Conditions

  • Reagents : 2-(Thiophen-2-yl)acetic acid (10 mmol), hydrazine hydrate (15 mmol)
  • Solvent : Ethanol
  • Temperature : 80°C (reflux)
  • Time : 8 hours
  • Yield : 85%
Step 2: Cyclization to 5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-Amine

The hydrazide is cyclized using phosphorus oxychloride (POCl₃) or other dehydrating agents to form the oxadiazole ring.

Reaction Conditions

  • Reagents : 2-(Thiophen-2-yl)acetohydrazide (10 mmol), POCl₃ (20 mmol)
  • Solvent : Toluene
  • Temperature : 110°C
  • Time : 12 hours
  • Yield : 72%
Step 3: Acylation as in Section 1.1

The amine intermediate is acylated following the protocol in Section 1.1.

Reaction Conditions and Optimization

Critical Parameters for Acid Chloride Formation

  • SOCl₂ Stoichiometry : A 1.2:1 molar ratio of SOCl₂ to carboxylic acid prevents unreacted starting material.
  • Moisture Control : Anhydrous conditions are essential to avoid hydrolysis of the acid chloride.

Acylation Efficiency

  • Base Selection : Triethylamine (TEA) outperforms pyridine in neutralizing HCl, improving yield from 45% to 58%.
  • Solvent Polarity : THF enhances reactivity compared to DCM due to better solubility of intermediates.

Table 1: Solvent Effects on Acylation Yield

Solvent Yield (%) Purity (%)
THF 58 99
DCM 45 95
Acetone 32 88

Characterization and Validation

Spectroscopic Analysis

  • FT-IR : N–H stretch at 3,280 cm⁻¹, C=O at 1,680 cm⁻¹, and C–N at 1,250 cm⁻¹ confirm amide bond formation.
  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 7.45–6.85 (m, 6H, thiophene-H), 3.75 (s, 2H, CH₂).

Crystallographic Data

Single-crystal X-ray diffraction reveals a planar oxadiazole ring with dihedral angles of 12.5° between thiophene rings.

Table 2: Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.452
b (Å) 12.907
c (Å) 14.235
β (°) 102.4

Challenges and Mitigation Strategies

Byproduct Formation

  • Hydrolysis of Acid Chloride : Traces of water yield 2-(thiophen-2-yl)acetic acid, reducible via molecular sieves.
  • Oxadiazole Ring Opening : Prolonged heating above 120°C degrades the oxadiazole; temperature control is critical.

Purification Difficulties

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) separates unreacted amine.
  • Recrystallization : Acetonitrile yields needle-shaped crystals with >99% purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety undergoes nucleophilic displacement with amines or thiols:

ReagentConditionsProductYield (%)Source
HydrazineReflux, EtOHHydrazide derivative72
Sodium ThiophenolateDMF, 80°CThioether analog68
PyridineRT, CHCl3_3N-Pyridinylacetamide55

Oxidation of Thiophene Moieties

Thiophene rings are susceptible to oxidation, forming sulfones or sulfoxides:

Oxidizing AgentConditionsProductApplication
H2_2O2_2/AcOH60°C, 4 hThiophene sulfoneEnhanced solubility
KMnO4_4H2_2SO4_4, RTRing-opened dicarboxylic acidPolymer precursor

Cross-Coupling Reactions

The thiophene substituents enable Pd-catalyzed couplings for structural diversification:

Reaction TypeReagentsConditionsProductYield (%)
Suzuki CouplingAr-B(OH)2_2, Pd(PPh3_3)4_4DME, 80°CBiaryl-modified derivative60
SonogashiraAlkyne, CuITHF, 60°CAlkynyl-substituted analog58

Data adapted from studies on analogous oxadiazole-thiophene systems .

Biological Activity-Driven Modifications

The compound’s bioactivity is enhanced through targeted substitutions:

Antimicrobial Analogues

  • Bromination :
    Target Compound+NBSCCl45-Bromo-thiophene Derivative\text{Target Compound} + \text{NBS} \xrightarrow{\text{CCl}_4} \text{5-Bromo-thiophene Derivative}
    MIC: 8 µg/mL (E. coli) .

Stability and Degradation

The compound exhibits moderate stability under physiological conditions:

ConditionDegradation PathwayHalf-Life (h)Notes
pH 7.4, 37°CHydrolysis of oxadiazole ring12.3Forms thiophene-carboxylic acid
UV LightPhotooxidation of thiophene4.5Requires inert storage

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique features:

| Comp

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds related to 1,3,4-oxadiazoles. The incorporation of thiophene units enhances their efficacy against various cancer cell lines:

  • Mechanism of Action : The compound exhibits cytotoxic effects through mechanisms that may include apoptosis induction and inhibition of tumor cell proliferation. For instance, derivatives with similar structures have shown significant growth inhibition in human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .
  • In Vitro Studies : In vitro studies demonstrate that compounds with the oxadiazole scaffold can inhibit cancer cell growth effectively. For example, a related compound displayed percent growth inhibitions (PGIs) against multiple cancer cell lines ranging from 51% to 86% .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to specific targets involved in cancer progression, such as dihydrofolate reductase (DHFR) . This computational approach aids in understanding how structural modifications can enhance anticancer activity.

Antimicrobial Properties

Beyond anticancer applications, the compound's thiophene and oxadiazole components suggest potential antimicrobial properties:

  • Synthesis of Derivatives : Research has indicated that synthesizing derivatives with similar scaffolds can lead to compounds with significant antimicrobial activity against various pathogens .
  • Testing Against Bacterial Strains : In vitro testing has shown promising results against both gram-positive and gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Therapeutic Potential

The therapeutic implications of 2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide extend into areas such as:

  • Drug Development : The unique structural features make it a candidate for further development into pharmaceuticals targeting specific diseases beyond cancer and infections.
  • Combination Therapies : There is potential for this compound to be used in combination with existing therapies to enhance efficacy and reduce resistance in cancer treatments .

Case Studies

Several case studies illustrate the effectiveness of compounds containing thiophene and oxadiazole moieties:

Study ReferenceCompound TestedCancer Cell LinesPercent Growth Inhibition
Thiophene-Oxadiazole DerivativeHepG275%
Similar Oxadiazole CompoundMCF-786%
Dihydrofolate Reductase InhibitorVarious Cancer LinesUp to 67%

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene and oxadiazole rings play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Benzofuran-Oxadiazole Derivatives

Compounds such as 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) and 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) replace thiophene with benzofuran, introducing a fused benzene ring. These derivatives exhibit notable antimicrobial activity, with 2a and 2b identified as potent agents in their series.

Indole-Oxadiazole Hybrids

Compounds like N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) incorporate indole moieties, which introduce hydrogen-bonding capabilities. These derivatives demonstrate inhibitory activity against enzymes like α-glucosidase (IC₅₀: 18.3–32.6 µM) and butyrylcholinesterase (IC₅₀: 22.4–45.8 µM), highlighting the role of indole in enhancing enzyme interactions .

Substituent Effects on Bioactivity

Electron-Withdrawing vs. Electron-Donating Groups

  • N-(3-Chlorophenyl)-2-[[5-(phenylmethyl)thio]-1,3,4-thiadiazol-2-yl]thioacetamide () features a chloro substituent, which increases electrophilicity and may enhance reactivity in nucleophilic environments.

Sulfonamide and Sulfonyl Additions

The compound N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide () incorporates a sulfonamide group, increasing polarity and hydrogen-bonding capacity. This modification correlates with higher electrophilicity (global electrophilicity index: 29.597 eV), suggesting stronger interactions with biological targets compared to non-sulfonylated analogues .

Research Findings and Mechanistic Insights

  • This implies that thiophene-oxadiazole hybrids may target nucleic acids or enzymes involved in DNA processing .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , where thiosemicarbazide intermediates are cyclized with carbon disulfide or chloroacetamides. Yields for analogues range from 72% () to 85%, indicating feasible scalability .

Biological Activity

The compound 2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions where thiophene derivatives are reacted with oxadiazole precursors. The general synthetic route includes:

  • Formation of Oxadiazole Ring : Starting from thiophene derivatives, the oxadiazole moiety is synthesized through cyclization reactions involving hydrazine derivatives.
  • Amidation : The resulting oxadiazole is then reacted with acetamide to form the final compound.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research has demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit significant anticancer properties. The mechanism of action often involves:

  • Inhibition of Enzymes : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and histone deacetylases (HDAC) .
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. Notably:

CompoundCell LineIC50 (μM)Selectivity
This compoundA549 (lung cancer)< 10High
This compoundHeLa (cervical cancer)15Moderate

These results indicate that this compound possesses a potent cytotoxic effect against lung and cervical cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes crucial for tumor growth and metastasis .
  • Cell Cycle Arrest : Studies suggest that treatment with this compound leads to cell cycle arrest at specific phases (G1/S or G2/M), thereby preventing further cell division .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels are observed upon treatment with this compound, which contributes to oxidative stress and subsequent apoptosis in cancer cells .

Case Studies

Several case studies have been documented involving the use of similar oxadiazole derivatives:

  • Antitumor Efficacy : A study reported that derivatives similar to 2-(thiophen-2-yl)-N-[5-(thiophen-2-y)-1,3,4]-oxadiazol showed enhanced antitumor efficacy in vivo using mouse models .
  • Combination Therapy Potential : Research indicates that combining this compound with traditional chemotherapeutics may enhance overall efficacy and reduce resistance in tumor cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of the oxadiazole ring followed by acylation. Key steps include:

  • Oxadiazole formation : Cyclocondensation of thiophene-2-carboxylic acid hydrazide with appropriate carbonyl derivatives under reflux in ethanol or DMF .
  • Acylation : Reaction with 2-(thiophen-2-yl)acetyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .
    • Critical Parameters : Temperature control (<10°C during acylation), solvent polarity (DMF for solubility), and reaction time (4–6 hours for cyclization) .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for thiophene) and carbonyl groups (δ 165–170 ppm for oxadiazole C=O) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns (e.g., loss of thiophene moieties) .
  • FT-IR : Identify N–H stretching (3200–3300 cm⁻¹) and C=O vibrations (1670–1700 cm⁻¹) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological targets of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes (e.g., cyclooxygenase-2, EGFR kinase) based on structural analogs with anti-inflammatory or anticancer activity .
  • Docking Workflow :

Prepare ligand (compound) and receptor (PDB ID: e.g., 1CX2 for COX-2) using AutoDock Tools.

Optimize binding poses with Lamarckian genetic algorithms (50 runs, 25 million evaluations).

Validate interactions (hydrogen bonds with Thr513, π-π stacking with Phe205) .

  • Contradiction Handling : If experimental IC50 values conflict with docking scores (e.g., low nM predictions vs. µM activity), assess solvation effects or protein flexibility .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., MTT vs. SRB assays for cytotoxicity; variations in cell lines like MCF-7 vs. HeLa) .
  • Structural Variants : Test derivatives with modified substituents (e.g., replacing thiophene with pyridine) to isolate pharmacophore contributions .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from ≥5 independent studies, focusing on effect size (Hedge’s g) and heterogeneity (I² statistic) .

Q. How do substituent variations on the oxadiazole ring affect physicochemical properties and bioavailability?

  • Methodological Answer :

  • LogP Measurement : Shake-flask method (octanol/water) to assess lipophilicity. Thiophene substituents increase LogP (e.g., 2.8 vs. 1.9 for phenyl analogs), impacting membrane permeability .
  • Solubility : Use HPLC to measure aqueous solubility (e.g., 0.12 mg/mL at pH 7.4). Oxadiazole derivatives with polar groups (e.g., –OH) show 3× higher solubility .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Thiophene rings may undergo CYP450-mediated oxidation, requiring prodrug strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.